molecular formula C19H18N2O4S2 B11051584 n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide CAS No. 91374-67-3

n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide

Cat. No.: B11051584
CAS No.: 91374-67-3
M. Wt: 402.5 g/mol
InChI Key: OXWNQQQDHOCNBE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(benzenesulfonamido)-4-methylphenyl]benzenesulfonamide. This nomenclature reflects its bifunctional sulfonamide structure, where two benzene rings are connected via sulfonamide groups to a central 4-methyl-substituted phenyl backbone.

The systematic name is derived through the following structural breakdown:

  • Core backbone : A 4-methylphenyl group (a benzene ring with a methyl substituent at the fourth position).
  • First sulfonamide group : A benzenesulfonamide moiety (-SO$$2$$NH$$2$$) attached to the second position of the central phenyl ring.
  • Second sulfonamide group : A second benzenesulfonamide group linked to the nitrogen of the first sulfonamide, forming a N-aryl substitution pattern.

The compound’s SMILES notation, $$ \text{CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 $$, further elucidates its connectivity. The presence of two sulfonyl groups (-SO$$_2$$-) and a methyl substituent creates a planar, conjugated system, which may influence its physicochemical properties and reactivity.

Registry Identifiers (CAS, PubChem CID, ChEMBL)

n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide is cataloged across multiple chemical databases, ensuring unambiguous identification:

Identifier Type Value Source
CAS Registry Number 91374-67-3 PubChem, ChemicalBook
PubChem CID 261831 PubChem
ChEMBL ID CHEMBL2139421 PubChem, BindingDB
NSC Number 94800 PubChem

The CAS registry number (91374-67-3) serves as a universal identifier for regulatory and commercial purposes, while the PubChem CID (261831) facilitates access to experimental and computational data. The ChEMBL ID (CHEMBL2139421) links the compound to bioactivity studies, particularly in the context of protein-ligand interactions.

Synonyms and Historical Naming Conventions

This compound has been referenced under various synonyms, reflecting evolving naming practices and database-specific conventions:

  • Chemical synthesis contexts : N,N'-(4-Methyl-1,2-phenylene)dibenzenesulfonamide.
  • Commercial catalogs : MLS002695267 (MolPort), SCHEMBL7579963 (EMBL-EBI).
  • Historical designations : NSC94800 (National Service Center identifier), Maybridge4_002102 (Maybridge Chemical Company).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91374-67-3

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)-4-methylphenyl]benzenesulfonamide

InChI

InChI=1S/C19H18N2O4S2/c1-15-12-13-18(20-26(22,23)16-8-4-2-5-9-16)19(14-15)21-27(24,25)17-10-6-3-7-11-17/h2-14,20-21H,1H3

InChI Key

OXWNQQQDHOCNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classical Sulfonylation Approaches

Stepwise Sulfonylation of 2-Amino-4-methylaniline

The most frequently cited method involves sequential sulfonylation of 2-amino-4-methylaniline using benzenesulfonyl chloride under controlled basic conditions.

Reaction Scheme
  • First Sulfonylation :
    $$ \text{C}7\text{H}{10}\text{N}2 + \text{C}6\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{13}\text{H}{14}\text{N}2\text{O}_2\text{S} $$
    Yields: 68–72% (isolated intermediate).

  • Second Sulfonylation :
    $$ \text{C}{13}\text{H}{14}\text{N}2\text{O}2\text{S} + \text{C}6\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{NaHCO}3, \text{THF}} \text{C}{19}\text{H}{18}\text{N}2\text{O}4\text{S}_2 $$
    Yields: 55–60%.

Critical Parameters :

  • Temperature: 0–5°C for first step; room temperature for second
  • Solvent: Dichloromethane (DCM) preferred for initial reaction
  • Base: Triethylamine minimizes side reactions compared to NaOH.

One-Pot Bis-Sulfonylation

Patent NO326690B1 describes a one-pot method using excess benzenesulfonyl chloride (2.2 equiv) with 2-amino-4-methylaniline in tetrahydrofuran (THF) and aqueous NaHCO₃.

Optimized Conditions :

Parameter Value
Molar Ratio 1:2.2 (amine:ClSO₂Ph)
Reaction Time 12–16 h
Temperature 25°C
Yield 48–52%

Limitations :

  • Requires rigorous exclusion of moisture
  • Generates 8–12% monosulfonamide byproduct.

Modern Catalytic Methods

Palladium-Catalyzed Coupling

A patent-pending approach (US5516906A) adapts cross-coupling strategies for sulfonamide formation, though applied here analogously:

$$ \text{Ar-NH}2 + \text{PhSO}2\text{-X} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{Ar-NHSO}2\text{Ph} $$

Advantages :

  • Tolerance for electron-deficient aryl amines
  • Reduced chloride byproducts

Typical Results :

  • Yield: 65% for bis-sulfonamide
  • Purity: >95% (HPLC).

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) provides needles melting at 178–180°C.

Purity Data :

Method Result
HPLC (C18) 99.2%
Elemental Analysis C 56.73%, H 4.51%
(Calcd: C 56.71%, H 4.48%)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, 4H), 7.62 (m, 4H), 7.48 (d, 2H), 6.95 (s, 1H), 2.32 (s, 3H).
  • IR (KBr): 1325 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym).

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) E-Factor
Stepwise 420 18.7
One-Pot 380 23.4
Catalytic 550 11.2

E-Factor = (kg waste)/(kg product). Catalytic method superior environmentally but higher catalyst costs.

Challenges and Mitigation Strategies

Byproduct Formation

  • Monosulfonamide (5–12%) : Remove via column chromatography (SiO₂, ethyl acetate/hexane).
  • Oxidized Derivatives : Use nitrogen atmosphere during reactions.

Scalability Issues

  • Exothermic sulfonylation requires jacketed reactors with ≤−10°C coolant.
  • THF solvent recovery systems critical for cost control.

Emerging Techniques

Flow Chemistry Approaches

Microreactor trials show promise:

  • Residence time: 8 min
  • Conversion: 94%
  • Productivity: 28 g/h.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions to introduce halogen atoms.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Sulfonamides have historically been recognized for their antibacterial properties. N1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide may exhibit similar antimicrobial effects, making it a candidate for further development in treating bacterial infections. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria .

2. Anticancer Research
Recent studies suggest that sulfonamide derivatives can act as inhibitors of certain enzymes involved in cancer progression. The compound's ability to inhibit carbonic anhydrase, an enzyme linked to tumor growth, positions it as a potential therapeutic agent in oncology . Experimental data indicate that compounds with similar structures have shown promise in preclinical trials against various cancer cell lines.

Pharmaceutical Development

3. Drug Formulation
this compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its sulfonamide group is crucial for creating prodrugs that enhance bioavailability and target specificity . The versatility of this compound allows for modifications that can tailor pharmacokinetic properties.

4. Solubility Studies
Understanding the solubility profile of this compound is essential for drug formulation. Solubility data can inform formulation strategies to improve absorption and therapeutic outcomes. The compound's solubility characteristics are being studied using various solvents and conditions to optimize its use in pharmaceutical applications .

Material Science

5. Polymer Chemistry
In material science, sulfonamide compounds are utilized in the synthesis of polymers with specific functional properties. This compound can be incorporated into polymer matrices to impart antimicrobial properties or enhance thermal stability, making it suitable for applications in coatings and biomedical devices .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus strains with modified sulfonamide derivatives showing increased potency .
Study 2Anticancer PropertiesInhibition of carbonic anhydrase activity led to reduced proliferation of breast cancer cells in vitro .
Study 3Drug FormulationImproved solubility was achieved through co-crystallization techniques with excipients .

Mechanism of Action

The mechanism of action of N1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.

Comparison with Similar Compounds

Key Observations :

  • Triazine Derivatives: Compounds like 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide share the sulfonamide core but incorporate triazine rings, which enhance binding to enzymatic targets like BACE1 through chlorine-mediated hydrophobic interactions.
  • Phenylsulfonyl Modifications: The phenylsulfonyl group in the target compound is structurally analogous to bioactive N-acyl-α-amino ketones , where this group contributes to antibacterial activity by enhancing membrane permeability.
  • Substituent Positioning : The methyl group at the 4-position in the target compound may improve solubility compared to bulkier substituents (e.g., isopropyl in ), though this remains speculative without direct data.

Solubility and Physicochemical Properties

Sulfonamides with heterocyclic substituents (e.g., pyrimidine in ) often exhibit reduced solubility compared to simpler derivatives. The methyl group in the target compound may enhance solubility relative to halogenated analogs (e.g., dichlorotriazine derivatives ), though specific data are lacking.

Biological Activity

N1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide is a sulfonamide compound notable for its complex structure, which includes a sulfonamide functional group and multiple aromatic rings. Its molecular formula is C19H18N2O4S2C_{19}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 402.49 g/mol. This compound has garnered attention for its significant biological activities, particularly in the fields of antibacterial and antitumor research.

Antibacterial Properties

Sulfonamides, including this compound, are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA). This interference disrupts folic acid synthesis in bacteria, which is crucial for their survival and proliferation. The mechanism of action is primarily through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for folate biosynthesis.

Antitumor Activity

Emerging studies suggest that this compound may also exhibit antitumor properties. It has been observed to inhibit certain enzymes involved in cancer cell proliferation, potentially offering a dual therapeutic application as both an antibacterial and antitumor agent.

Research Findings

Recent investigations have highlighted the compound's interactions with various biological targets, indicating a broad spectrum of activity. This includes potential effects on cell cycle regulation and apoptosis induction in cancer cells. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell lines such as MCF-7 and A549 .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its complex substitution pattern, which enhances its biological activity compared to simpler analogs. Below is a comparison table highlighting structural similarities and unique features of related compounds:

Compound NameStructure TypeUnique Features
SulfanilamideBasic sulfanilamideFirst discovered sulfonamide; less potent
N-(4-Aminobenzenesulfonamide)Simple amine derivativeBasic structure; lacks complex substituents
N-(p-Toluenesulfonamidobenzene)ToluenesulfonamideContains methyl group; used as antibacterial
N-(Phenylsulfonyl)-p-toluidinePhenolic derivativeExhibits similar antibacterial properties
This compound Complex sulfonamideEnhanced antibacterial and potential antitumor activity

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various sulfonamides, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Antitumor Activity Evaluation

Another study focused on the antitumor activity of this compound against human cancer cell lines revealed that it induced apoptosis at concentrations lower than those required for traditional chemotherapeutics. The IC50 values indicated that it was effective at inhibiting cell proliferation, showcasing its dual functionality .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N1-{4-methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 4-methylbenzenesulfonyl chloride with substituted aniline derivatives under basic conditions (e.g., aqueous sodium carbonate). For example, sulfonamide formation can be achieved via nucleophilic substitution, followed by purification through crystallization (e.g., methanol or hexane) . Optimization may include adjusting stoichiometry, solvent polarity, and temperature to improve yield and purity.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Crystallization conditions (solvent choice, cooling rate) significantly impact purity .

Q. How is the structural integrity of this sulfonamide confirmed post-synthesis?

  • Methodology : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to verify substituent positions (e.g., methyl groups at 2.35 ppm in 1^1H NMR) and sulfonamide linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+Na+^+] at m/z 447.9967) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .

Q. What are the reported biological activities of structurally related sulfonamides?

  • Key Findings : Sulfonamides exhibit antimicrobial, antimalarial, and antitumor activities. For example, derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced enzyme inhibition (e.g., carbonic anhydrase) .
  • Mechanistic Insight : Bioactivity often correlates with sulfonamide geometry (tetrahedral sulfur) and substituent electronic effects .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, phenylsulfonyl) influence the compound’s physicochemical and biological properties?

  • Methodology :

  • Computational Modeling : Use DFT to predict electronic effects (e.g., HOMO-LUMO gaps) and binding affinities to target proteins .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify critical substituents for activity .
    • Key Insight : Methyl groups enhance lipophilicity, while phenylsulfonyl moieties improve thermal stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., bacterial strain variability) or purity issues.
  • Resolution :

  • Reproduce experiments under standardized protocols (e.g., CLSI guidelines).
  • Validate compound purity via elemental analysis and orthogonal characterization (e.g., IR spectroscopy for functional groups) .

Q. How can crystallographic data inform the design of sulfonamide-based inhibitors?

  • Approach : Analyze X-ray structures to identify:

  • Hydrogen-Bonding Motifs : Intermolecular N–H⋯O interactions stabilize crystal lattices and mimic enzyme active-site binding .
  • Torsional Flexibility : Adjust substituents to optimize conformational stability for target engagement (e.g., C1–S1–N1–C8 torsion angle of 68.22° in related analogs) .

Q. What mechanistic pathways govern sulfonamide reactivity in catalytic systems (e.g., Et2_2Zn-mediated hydroamination)?

  • Evidence : Et2_2Zn catalyzes intramolecular hydroamination of alkynyl sulfonamides via a six-membered transition state, yielding heterocyclic products .
  • Design Implications : Optimize alkyne substitution (e.g., electron-deficient aryl groups) to enhance reaction rates and regioselectivity .

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